molecular formula C7H4BrF3O3S B2925476 2-Bromophenyl trifluoromethanesulfonate CAS No. 129112-25-0

2-Bromophenyl trifluoromethanesulfonate

Cat. No.: B2925476
CAS No.: 129112-25-0
M. Wt: 305.07
InChI Key: ZTVGDMVHUBPFGU-UHFFFAOYSA-N
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Description

2-Bromophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4BrF3O3S. It is a light orange to yellow to green clear liquid at room temperature . This compound is often used in organic synthesis, particularly in the preparation of various derivatives and as a reagent in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenyl trifluoromethanesulfonate can be synthesized through the reaction of 2-bromophenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride produced during the reaction .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Mechanism of Action

The mechanism by which 2-bromophenyl trifluoromethanesulfonate exerts its effects is primarily through its role as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • 2-Chlorophenyl trifluoromethanesulfonate
  • 2-Iodophenyl trifluoromethanesulfonate
  • 4-Bromophenyl trifluoromethanesulfonate

Comparison: 2-Bromophenyl trifluoromethanesulfonate is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its chlorinated and iodinated counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(2-bromophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVGDMVHUBPFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129112-25-0
Record name 2-Bromophenyl Trifluoromethanesulfonate
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